2,5-Dimethylmorpholine-4-sulfonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of “2,5-Dimethylmorpholine-4-sulfonyl chloride” can be achieved by reacting morpholine with tosyl chloride in the presence of a base such as triethylamine. The reaction is exothermic and produces water as a by-product. The resulting product is then purified by distillation, recrystallization, or column chromatography.

Molecular Structure Analysis

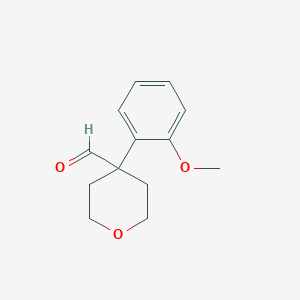

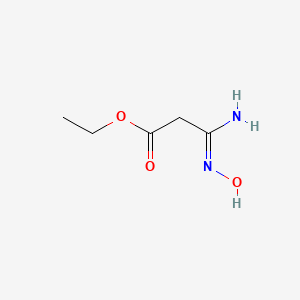

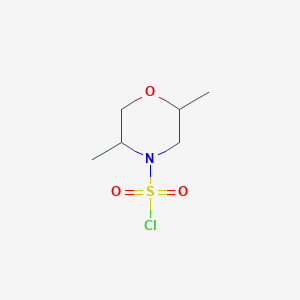

The molecular formula of “2,5-Dimethylmorpholine-4-sulfonyl chloride” is C6H12ClNO3S . Its molecular weight is 213.68 g/mol .

Chemical Reactions Analysis

“2,5-Dimethylmorpholine-4-sulfonyl chloride” is a highly reactive compound that undergoes various chemical reactions, including substitution, addition, and elimination. It is widely used in organic synthesis as a reagent for the preparation of various types of amides, esters, and imides.

Physical And Chemical Properties Analysis

“2,5-Dimethylmorpholine-4-sulfonyl chloride” is soluble in common organic solvents such as dichloromethane, ethyl acetate, and chloroform. It has a melting point of 38-42°C and a boiling point of 130-132°C at atmospheric pressure.

Scientific Research Applications

Synthesis of Hexahydroquinolines

One notable application involves the synthesis of hexahydroquinolines, highlighting a method utilizing sulfonic acid functionalized pyridinium chloride as a catalyst. This approach is significant for its efficiency, homogeneity, and reusability in the solvent-free preparation of hexahydroquinolines through multi-component condensation. Such methodologies underscore the importance of 2,5-Dimethylmorpholine-4-sulfonyl chloride in facilitating complex organic syntheses (Khazaei et al., 2013).

Development of Therapeutic Agents for Alzheimer’s Disease

Another application is seen in the development of novel therapeutic agents for Alzheimer's disease. A study synthesized a series of sulfonamides starting from 4-methoxyphenethylamine and explored their enzyme inhibitory activities. This work highlights the utility of sulfonamide derivatives in medicinal chemistry, particularly for their potential in treating neurodegenerative diseases (Abbasi et al., 2018).

Eco-Friendly Synthesis of Sulfonamide Derivatives

Research has also focused on eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives. A study demonstrated a green approach using water and sodium carbonate, yielding high purity and yield products. This method is notable for its environmental friendliness and efficiency, promoting sustainable practices in chemical synthesis (Almarhoon et al., 2019).

Fluorescent Sensors for Metal Detection

Furthermore, 2,5-Dimethylmorpholine-4-sulfonyl chloride is instrumental in developing fluorescent sensors for metal ion detection. A study showcased the synthesis of a fluorescent di-dansyl substituted ethoxy compound as a selective sensor for antimony and thallium metals, illustrating the compound's role in environmental monitoring and safety (Qureshi et al., 2019).

Advanced Materials Development

The compound has also facilitated the creation of optically active heterocyclic polyimides, demonstrating its utility in materials science for generating new polymers with specific optical properties. This application underscores the potential for developing novel materials with tailored features for advanced technological applications (Mallakpour et al., 2001).

Safety And Hazards

properties

IUPAC Name |

2,5-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFHSVAFDFWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylmorpholine-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)